molecular formula C12H16ClNO B1448719 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 1803595-89-2

6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Cat. No.: B1448719
CAS No.: 1803595-89-2
M. Wt: 225.71 g/mol
InChI Key: LYOROMAOJVNTKU-UHFFFAOYSA-N
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Description

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS: 885269-27-2) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a methoxy substituent at the 6' position.

Properties

IUPAC Name

6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-10-3-2-9-7-13-8-12(4-5-12)11(9)6-10;/h2-3,6,13H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOROMAOJVNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC23CC3)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-89-2
Record name 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
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Preparation Methods

Synthetic Routes and Key Steps

The preparation of 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride generally proceeds through the following stages:

  • Formation of the Isoquinoline Core with Methoxy Substitution :
    The isoquinoline nucleus bearing a methoxy group at the 6' position is typically synthesized via classical isoquinoline synthesis methods such as the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization, starting from appropriately substituted benzaldehydes or phenethylamines. Methoxy substitution is introduced either by using 6-methoxybenzaldehyde derivatives or by methylation of hydroxy precursors.

  • Spirocyclopropane Ring Formation (Spirocyclization) :
    The critical spirocyclopropane ring is formed by cyclopropanation of the isoquinoline intermediate. This is often achieved by reaction with diazo compounds or carbenoid species in the presence of transition metal catalysts (e.g., rhodium, copper, or cobalt complexes) that facilitate the formation of the three-membered cyclopropane ring fused at the 4' position of the isoquinoline.

  • Conversion to Hydrochloride Salt :
    The free base spiro compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as methanol or dioxane, to improve stability, crystallinity, and handling properties.

Detailed Preparation Protocol (Based on Literature)

A representative preparation of the hydrochloride salt of 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is outlined below, adapted from a detailed synthetic report:

Step Description Conditions Yield (%) Notes
1 Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline intermediate Starting from 6-methoxybenzaldehyde derivatives; Bischler-Napieralski cyclization or Pomeranz-Fritsch reaction 50-62% Intermediate characterized by NMR and melting point
2 Cyclopropanation to form spirocyclic structure Reaction with diazo compounds or alkylidenecyclopropanes in presence of transition metal catalyst (e.g., Co(acac)2) at room temperature, 24-72 h 60-73% Catalyst loading 5-10 mol%; solvents like toluene or THF used
3 Formation of hydrochloride salt Treatment with HCl in methanol or dioxane at room temperature for 12 h 74% Precipitation and filtration yield pure hydrochloride salt

This process yields the target compound as an amorphous hydrochloride powder, which can be purified by washing with isopropanol/MTBE mixtures and drying.

Reaction Conditions and Optimization

Parameter Optimal Range Impact on Yield and Purity
Catalyst Loading 5-10 mol% Higher loading speeds reaction but may increase side products
Temperature 20-25 °C (room temp) Elevated temperatures risk cyclopropane ring opening and decomposition
Solvent Toluene, THF, or methanol for salt formation Polar aprotic solvents improve solubility but may affect cyclization efficiency
Reaction Time 24-72 hours Longer times improve conversion but may lead to side reactions
Acid Treatment HCl in methanol or dioxane, 12 h at room temp Ensures complete salt formation and crystallinity

Characterization and Confirmation of Structure

  • Nuclear Magnetic Resonance (NMR) :

    • ^1H NMR shows characteristic signals for cyclopropane protons (δ 0.8–1.2 ppm), aromatic protons of isoquinoline (δ 6.8–7.5 ppm), and methoxy group (δ ~3.7 ppm).
    • ^13C NMR confirms spirocyclic carbons and methoxy-substituted aromatic carbons.
  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C12H13NO2 (including methoxy group).
  • Melting Point and Physical Appearance :

    • The hydrochloride salt typically appears as an off-white amorphous powder with melting points in the range of 230-240 °C.

Comparative Notes on Related Compounds

The preparation of this compound shares similarities with related spirocyclic isoquinoline derivatives, such as the 6'-fluoro analog. However, the methoxy substituent introduces different electronic and steric effects, which can influence reaction kinetics and purification strategies.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Comments
Isoquinoline Core Synthesis 6-methoxybenzaldehyde, aminoacetaldehyde diethyl acetal Acid catalysis, reflux or room temp 50-62% Established isoquinoline synthesis
Spirocyclopropane Formation Diazo compounds, Co(acac)2 catalyst Room temp, 24-72 h, toluene or THF 60-73% Transition metal catalysis essential
Hydrochloride Salt Formation HCl in methanol or dioxane Room temp, 12 h ~74% Salt improves stability and handling

Research Findings and Industrial Relevance

  • The synthetic approach is amenable to scale-up due to mild conditions and commercially available reagents.
  • The one-pot or sequential reaction steps minimize purification complexity and improve overall yield.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
  • The methodology aligns with green chemistry principles by employing low-toxicity solvents and catalysts, and by minimizing waste through efficient reaction design.

This detailed overview synthesizes diverse research findings and practical data to provide a comprehensive guide to the preparation of this compound, supporting its further application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions: 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that spirocyclic compounds, including 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, exhibit significant anticancer properties. The unique structure allows for interactions with specific biological targets involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[cyclopropane-isoquinoline] showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents .

2. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its potential as an antidepressant or anxiolytic agent is under investigation.

Case Study : Research conducted on spirocyclic isoquinolines revealed their ability to enhance serotonergic activity, which is critical in treating depression and anxiety disorders. The mechanism involves the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. The methoxy group at the 6' position plays a significant role in enhancing biological activity.

Position Substituent Effect on Activity
6'MethoxyIncreases lipophilicity and bioavailability
2'Hydrogen/MethylModulates binding affinity to targets

Mechanism of Action

The mechanism by which 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Spirocyclopropane isoquinoline derivatives vary primarily in their substituents, which influence physicochemical properties and reactivity. Key analogues include:

Compound Name Substituents Key Features Reference
3s 8'-methoxy, 4-chlorophenyl, quinolin-8-yl Synthesized via Co-catalyzed annulation; 70% yield; brown crystalline solid
3k 6'-cyano, 4-cyanophenyl Yellow crystalline solid; 73% yield; IR peaks at 2925, 1643 cm⁻¹
3n Phenyl, quinolin-8-yl High yield (80%); characterized by NMR and HRMS
3z 2-bromophenyl, 8'-chloro Synthesized with AgOTf; 67% yield; white solid
5o Tosyl group Intermediate in silver-mediated C(sp³)–H insertion reactions
6'-Bromo analogue 6'-bromo Commercial availability (CAS: 1314670-57-9); discontinued
  • Methoxy vs. Halogen Substituents: The methoxy group in the target compound likely enhances solubility compared to bromo or chloro analogues (e.g., 3z, 3s). However, electron-withdrawing groups like cyano (3k) may increase reactivity in further functionalization.
  • Hydrochloride Salts: Analogues such as 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride (CAS: N/A) highlight the role of hydrochloride salts in improving stability and crystallinity.

Molecular and Commercial Considerations

  • Molecular Weight: The target compound (C₁₂H₁₅ClNO) has a molecular weight of 239.70, comparable to analogues like 3'-(4-chlorophenyl)-8'-methoxy derivatives (MW: ~440).
  • Commercial Availability : While the target compound is listed by Hairui Chem, analogues such as 6'-bromo and 5'-chloro derivatives are discontinued or require custom synthesis.

Biological Activity

6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C12H15ClN2OC_{12}H_{15}ClN_2O with a molecular weight of approximately 239.71 g/mol. The structure features a spirocyclic framework that may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₅ClN₂O
Molecular Weight239.71 g/mol
Purity≥95%
Storage ConditionsRoom Temperature

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study:
A study conducted on isoquinoline analogs demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development into anticancer agents.

Neuroprotective Effects

The spirocyclic nature of this compound may also confer neuroprotective effects. Compounds with similar frameworks have been implicated in neuroprotection through inhibition of oxidative stress and modulation of neurotransmitter systems.

Mechanism:
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Findings

Recent investigations into the biological activity of spirocyclic compounds have revealed several key findings:

  • Mechanistic Insights: The interaction with specific biological targets such as kinases and receptors has been elucidated through docking studies.
  • In Vivo Studies: Animal models have shown promising results in terms of reduced tumor size and improved survival rates when treated with related compounds.
  • SAR Studies: Structure-activity relationship (SAR) analyses indicate that modifications to the spirocyclic structure can enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this spirocyclopropane derivative, and what yields can be expected under optimal conditions?

  • Methodological Answer : The compound can be synthesized via cobalt-catalyzed annulation of alkylidenecyclopropanes, achieving ~70% yield at room temperature. Key steps include substrate preparation (e.g., 1-chloro-4-(cyclopropylidenemethyl)benzene and benzamide) and purification via silica gel chromatography (petroleum ether:ethyl acetate = 70:30) . Alternative routes involve oximation and reductive ring expansion, monitored by TLC (hexanes/EtOAc = 1:1) and extraction with EtOAc .
  • Table: Synthesis Parameters

MethodCatalyst/ReagentsYieldPurificationReference
Cobalt-catalyzedCo-complex, RT70%Column chromatography
Oximation/ReductionNH₂OH·HCl, pyridineN/ASolvent extraction (EtOAc)

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store in well-closed containers at room temperature, avoiding prolonged exposure to moisture or light .
  • Safety : Use PPE (gloves, goggles, respirators) to prevent inhalation/skin contact. In case of exposure, rinse eyes with water (≥15 minutes) and wash skin with soap .
  • Disposal : Follow federal/local regulations; incinerate via controlled methods to avoid environmental release .

Q. What analytical techniques confirm structural identity and purity?

  • Methodological Answer :

  • X-ray crystallography resolves spirocyclic conformation (e.g., bond angles, cyclopropane ring geometry) .
  • HPLC/USP reference standards (e.g., ≥97.0% purity) validate pharmacological-grade purity .
  • PubChem/DSSTox databases provide cross-referenced InChI keys (e.g., InChI=1S/C12H15NO.ClH) and spectral data .

Advanced Research Questions

Q. How can cobalt-catalyzed annulation be optimized for enantioselective spirocyclopropane synthesis?

  • Methodological Answer :

  • Parameter tuning : Adjust ligand systems (chiral ligands) and solvent polarity to enhance enantioselectivity.
  • Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .
  • Catalyst loading : Reduce Co-complex concentration while maintaining yield (e.g., 0.5 mol% vs. 1 mol%) .

Q. How to resolve contradictions between NMR and X-ray data for conformational analysis?

  • Methodological Answer :

  • Dynamic NMR : Probe ring-flipping or conformational exchange in solution (e.g., variable-temperature NMR).
  • DFT calculations : Compare experimental X-ray geometries (e.g., bond lengths) with computed structures to identify discrepancies .
  • Crystallographic refinement : Re-exclude solvent molecules or disordered atoms in X-ray datasets .

Q. What methodologies assess stability under pharmacological conditions (e.g., pH/temperature)?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic/alkaline buffers (pH 1–13) at 40–60°C, then analyze degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring purity changes monthly .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 2
Reactant of Route 2
6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

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